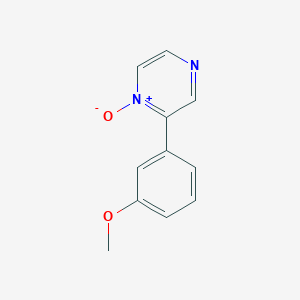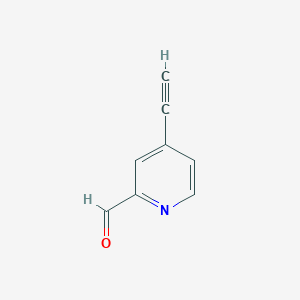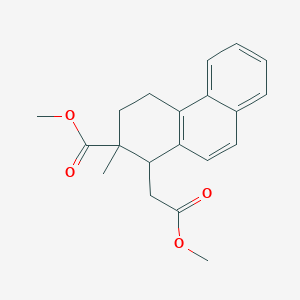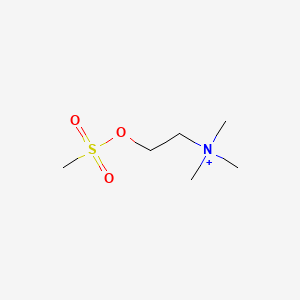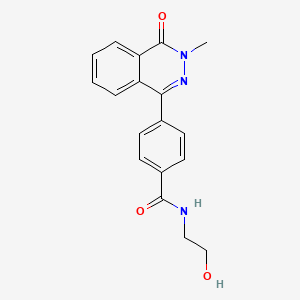![molecular formula C17H15N5O2 B14173373 2-[(4-Amino-6-anilino-1,3,5-triazin-2-yl)methoxy]benzaldehyde CAS No. 874758-35-7](/img/structure/B14173373.png)
2-[(4-Amino-6-anilino-1,3,5-triazin-2-yl)methoxy]benzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(4-Amino-6-anilino-1,3,5-triazin-2-yl)methoxy]benzaldehyde is a complex organic compound that features a triazine ring, an aniline group, and a benzaldehyde moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Amino-6-anilino-1,3,5-triazin-2-yl)methoxy]benzaldehyde typically involves multiple steps, starting with the formation of the triazine ring. One common method involves the reaction of cyanuric chloride with aniline under controlled conditions to form 4-amino-6-anilino-1,3,5-triazine. This intermediate is then reacted with 2-hydroxybenzaldehyde in the presence of a base to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques such as recrystallization and chromatography are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
2-[(4-Amino-6-anilino-1,3,5-triazin-2-yl)methoxy]benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The triazine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles such as amines and thiols can react with the triazine ring under basic conditions.
Major Products
Oxidation: 2-[(4-Amino-6-anilino-1,3,5-triazin-2-yl)methoxy]benzoic acid.
Reduction: 2-[(4-Amino-6-anilino-1,3,5-triazin-2-yl)methoxy]benzyl alcohol.
Substitution: Various substituted triazine derivatives depending on the nucleophile used.
Scientific Research Applications
2-[(4-Amino-6-anilino-1,3,5-triazin-2-yl)methoxy]benzaldehyde has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential anticancer and antimicrobial properties.
Industry: Utilized in the development of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-[(4-Amino-6-anilino-1,3,5-triazin-2-yl)methoxy]benzaldehyde involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The triazine ring and aniline group play crucial roles in these interactions, facilitating binding through hydrogen bonding and hydrophobic interactions .
Comparison with Similar Compounds
Similar Compounds
4,4’-bis[(4-anilino-6-morpholino-1,3,5-triazin-2-yl)amino]stilbene-2,2’-disulphonic acid: Another triazine-based compound with applications in fluorescent brighteners.
2-[(4-Amino-6-N-substituted-1,3,5-triazin-2-yl)methylthio]-N-(imidazolidin-2-ylidene)-4-chloro-5-methylbenzenesulfonamide: A compound with potential anticancer activity.
Uniqueness
2-[(4-Amino-6-anilino-1,3,5-triazin-2-yl)methoxy]benzaldehyde is unique due to its combination of a triazine ring, aniline group, and benzaldehyde moiety, which confer distinct chemical reactivity and biological activity.
Properties
CAS No. |
874758-35-7 |
|---|---|
Molecular Formula |
C17H15N5O2 |
Molecular Weight |
321.33 g/mol |
IUPAC Name |
2-[(4-amino-6-anilino-1,3,5-triazin-2-yl)methoxy]benzaldehyde |
InChI |
InChI=1S/C17H15N5O2/c18-16-20-15(11-24-14-9-5-4-6-12(14)10-23)21-17(22-16)19-13-7-2-1-3-8-13/h1-10H,11H2,(H3,18,19,20,21,22) |
InChI Key |
MDYSHFNSGFAZIF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC2=NC(=NC(=N2)N)COC3=CC=CC=C3C=O |
solubility |
32.5 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-ethyl-12,12-dimethyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-triene-3-thione](/img/structure/B14173290.png)
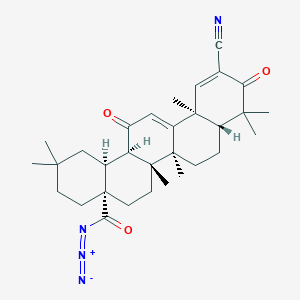
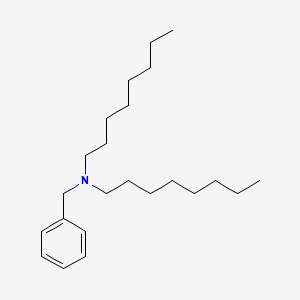
![Methyl 3-[4-(naphthalen-1-yl)phenyl]prop-2-enoate](/img/structure/B14173312.png)
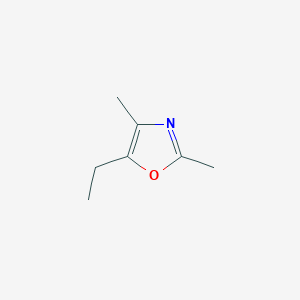
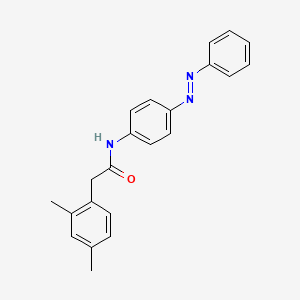
![(5E)-2-morpholin-4-yl-5-[(6-nitro-1,3-benzodioxol-5-yl)methylidene]-1,3-thiazol-4-one](/img/structure/B14173341.png)
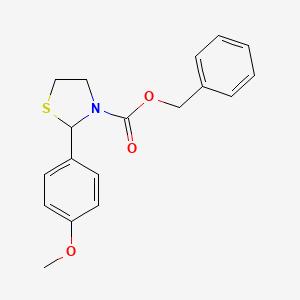
![4-[4-(2,5-dimethoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-3-yl]benzene-1,3-diol](/img/structure/B14173348.png)
